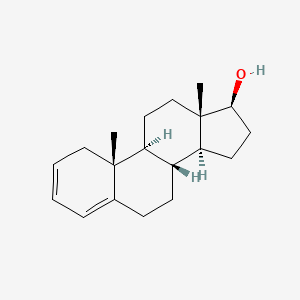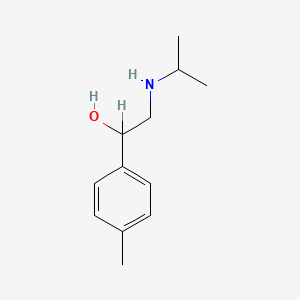
4-(4-chlorophenyl)-4-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-4-hydroxybutanoic acid is an organic compound with a molecular formula of C10H11ClO3 It is characterized by the presence of a chlorophenyl group attached to a hydroxybutanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-hydroxybutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chlorophenyl)-4-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-chlorophenyl)-4-oxobutanoic acid.
Reduction: 4-(4-chlorophenyl)-1,4-butanediol.
Substitution: 4-(4-methoxyphenyl)-4-hydroxybutanoic acid.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-4-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-(4-chlorophenyl)-4-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorophenylacetic acid: Similar structure but lacks the hydroxybutanoic acid backbone.
4-chlorophenylboronic acid: Contains a boronic acid group instead of a hydroxybutanoic acid group.
4-chlorophenoxyacetic acid: Features an ether linkage instead of a direct attachment to the butanoic acid backbone.
Uniqueness
4-(4-chlorophenyl)-4-hydroxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
80552-14-3 |
|---|---|
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-4-hydroxybutanoic acid |
InChI |
InChI=1S/C10H11ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9,12H,5-6H2,(H,13,14) |
Clé InChI |
RBFVBNTZKLQQJN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CCC(=O)O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C(CCC(=O)O)O)Cl |
Synonymes |
3-(4-chlorophenyl)-4-hydroxybutyric acid CPHBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one](/img/structure/B1195128.png)
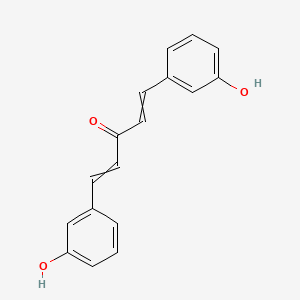
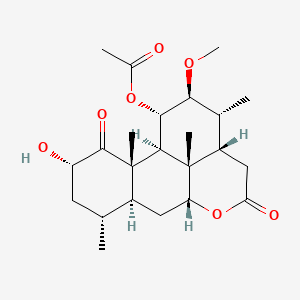
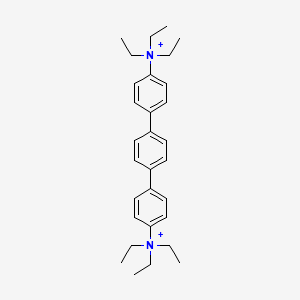
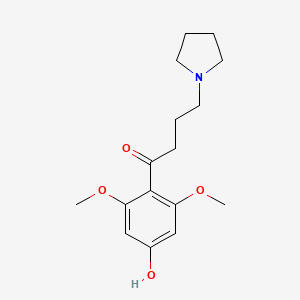
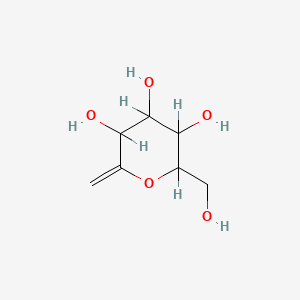

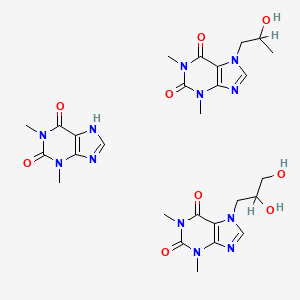
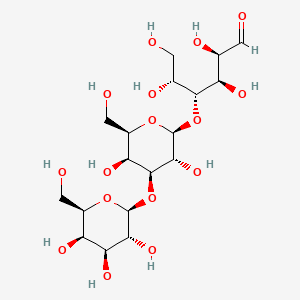
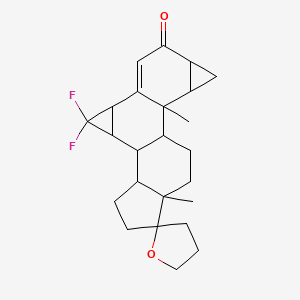

![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1195147.png)
